molecular formula C8H9Cl2NO3 B158658 3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one CAS No. 131882-07-0

3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one

Katalognummer: B158658
CAS-Nummer: 131882-07-0
Molekulargewicht: 238.06 g/mol
InChI-Schlüssel: LYRDGHZUYMBSPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one is a chemical compound that belongs to the oxazinone family This compound is characterized by the presence of two chlorine atoms and an ethoxyethyl group attached to the oxazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ethoxyethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the ethoxyethyl group, leading to different chemical properties and applications.

    6-(2-Ethoxyethyl)-2H-1,4-oxazin-2-one:

Uniqueness

3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one is unique due to the presence of both chlorine atoms and the ethoxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

131882-07-0

Molekularformel

C8H9Cl2NO3

Molekulargewicht

238.06 g/mol

IUPAC-Name

3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one

InChI

InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3

InChI-Schlüssel

LYRDGHZUYMBSPI-UHFFFAOYSA-N

SMILES

CCOCCC1=C(N=C(C(=O)O1)Cl)Cl

Kanonische SMILES

CCOCCC1=C(N=C(C(=O)O1)Cl)Cl

Synonyme

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.